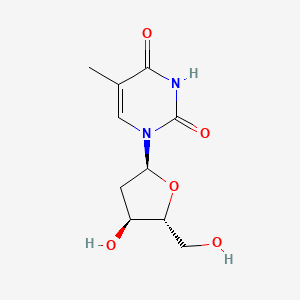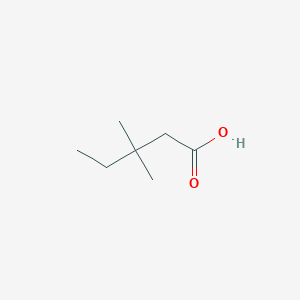
3,3-Dimethylpentanoic acid
Descripción general
Descripción
3,3-Dimethylpentanoic acid is a branched-chain fatty acid that belongs to the family of carboxylic acids. It is also known by its systematic name, 2,2-dimethylpentanoic acid. This compound is widely used in scientific research applications due to its unique properties and potential therapeutic benefits. In
Aplicaciones Científicas De Investigación
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
- 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
- The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
- These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
- The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
- The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
Propiedades
IUPAC Name |
3,3-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPURPFNAFBQPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415229 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentanoic acid | |
CAS RN |
3177-74-0 | |
| Record name | 3,3-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



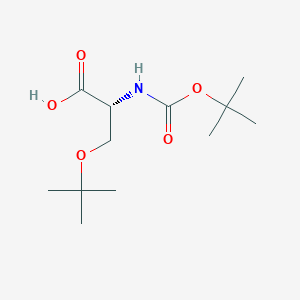
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)
![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)
![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)

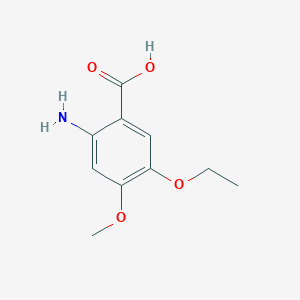

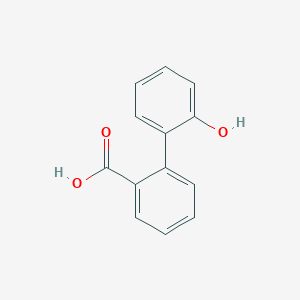
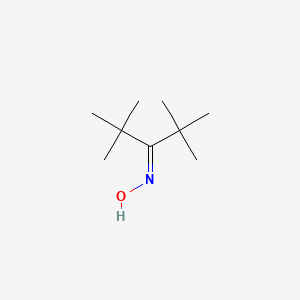
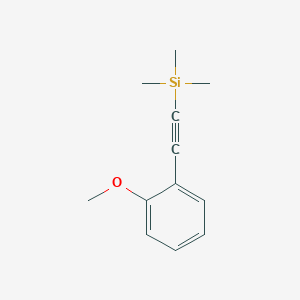
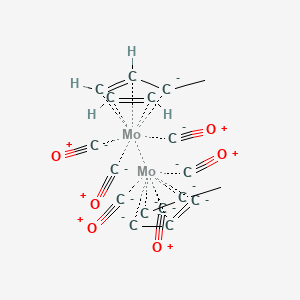
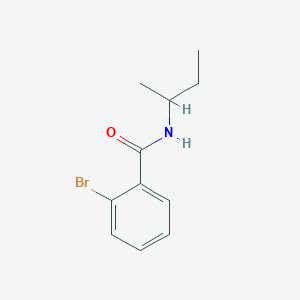
![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)
